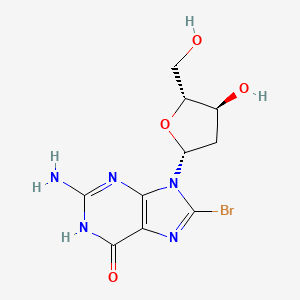

8-Bromo-2'-deoxyguanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 8-Bromo-2'-deoxyguanosine and its analogs involves several chemical strategies, including the use of methylene blue and visible light for debromination under neutral conditions in aqueous methanol, highlighting the sensitivity of the bromo group to photolytic conditions (Venkatarangan et al., 1999). Further, synthetic approaches have been developed to incorporate heteroaromatic rings into the 8 position of 2'-deoxyguanosine, expanding its chemical diversity (Hobley et al., 2008).

Molecular Structure Analysis

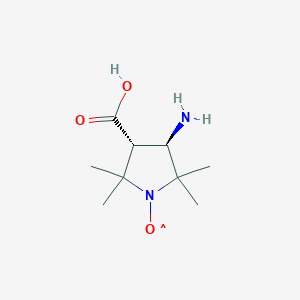

The molecular structure of 8-Bromo-2'-deoxyguanosine has been characterized by X-ray crystallography, revealing a syn conformation that differs from the more common anti conformation found in purine nucleosides. This unique conformation is influenced by the bromine atom's steric effects, which can affect the nucleoside's interaction with polymerases and other nucleic acid-binding proteins (Tavale & Sobell, 1970).

Chemical Reactions and Properties

8-Bromo-2'-deoxyguanosine undergoes various chemical reactions due to the presence of the bromine atom, including debromination and reactions with electron donors under specific conditions. It exhibits enhanced reactivity in Z-DNA compared to B-DNA, attributed to the greater solvent accessibility of the purine base in Z-DNA, demonstrating the structural dependence of its chemical behavior (Kimura et al., 2004).

Physical Properties Analysis

The presence of the bromine atom significantly affects the physical properties of 8-Bromo-2'-deoxyguanosine, including its melting point and solubility in various solvents. These properties are critical for its application in nucleic acid research, affecting its stability and compatibility with different experimental conditions.

Chemical Properties Analysis

The chemical properties of 8-Bromo-2'-deoxyguanosine, such as its reactivity towards nucleophiles and electrophiles, its role as a photosensitizer, and its ability to form stable adducts with cysteine, reflect its potential for use in studying DNA damage and repair mechanisms. Its unique reactivity profile makes it a valuable tool for probing the chemical biology of nucleic acids and understanding the effects of halogen substitution on nucleoside function (Suzuki et al., 2013).

科学的研究の応用

1. Improving the Biological Properties of Thrombin-Binding Aptamer

- Methods of Application : Researchers have designed three TBA variants with modified G-tetrads to evaluate the effects of nucleobase and sugar moiety chemical modifications on the biological properties of TBA, while preserving its chair-like G-quadruplex structure . All derivatives contain 8-bromo-2′-deoxyguanosine (G Br) in syn positions .

- Results or Outcomes : The most interesting results have been obtained with TBABF, which revealed extraordinary thermal stability (T m approximately 40 °C higher than that of TBA), anticoagulant activity almost doubled compared to the original aptamer, and, above all, a never-observed resistance to nucleases, as 50% of its G4 species was still present in 50% FBS at 24 h .

2. DNA Structure Studies

- Summary of Application : 8-bromo-dG is often used in crystallography for DNA structure studies .

- Methods of Application : When incorporated into a DNA molecule, the multi-wavelength anomalous dispersion (MAD) technique can be applied to obtain the phase information necessary to correctly calculate the electron density for the unit cell of the molecule under study .

- Results or Outcomes : The use of 8-bromo-dG in crystallography has enhanced the understanding of DNA structure .

3. Antiviral Research

- Summary of Application : 8-Bromo-2’-deoxyguanosine is a fundamental constituent in compounds that play a crucial role in the exploration and development of antivirals .

- Methods of Application : This compound serves as an elemental building block for nucleoside analogues employed in studying an array of ailments such as herpes, hepatitis B and human immunodeficiency virus (HIV) .

- Results or Outcomes : The use of 8-Bromo-2’-deoxyguanosine in antiviral research has contributed to the development of potential treatments for various viral diseases .

4. Crosslinking Studies

- Summary of Application : 8-Bromo-2’-deoxyguanosine is used for cross-linking studies to probe the structure of protein-DNA, Protein-RNA, DNA-RNA complexes .

- Methods of Application : These derivatives are photolabile and are used in crosslinking experiments .

- Results or Outcomes : The use of 8-Bromo-2’-deoxyguanosine in crosslinking studies has enhanced the understanding of the structure of various biological complexes .

5. Starting Structure for 2’-deoxyguanosine Nucleotides

- Summary of Application : 8-Bromo-2’-deoxyguanosine is useful as the starting structure for 2’-deoxyguanosine nucleotides, which are modified in position 8 .

- Methods of Application : This compound is used in the synthesis of modified 2’-deoxyguanosine nucleotides .

- Results or Outcomes : The use of 8-Bromo-2’-deoxyguanosine in this context has facilitated the synthesis of modified nucleotides .

6. Photolabile Probes

- Summary of Application : 8-Bromo-2’-deoxyguanosine is used as a photolabile probe .

- Methods of Application : These derivatives are photolabile and are used in experiments that require light-sensitive probes .

- Results or Outcomes : The use of 8-Bromo-2’-deoxyguanosine as a photolabile probe has enhanced the understanding of various biological processes .

Safety And Hazards

8-Bromo-2’-deoxyguanosine should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions11. It should be stored at a temperature between 2-8°C7.

将来の方向性

8-Bromo-2’-deoxyguanosine is a useful tool for the study of DNA and RNA structures, such as DNA and RNA G-quadruplexes8. It has been used to probe syn-anti conformational preferences in G-quartet structures12. The formation of unusual secondary structures within expanded GGGGCC repeat, including DNA and RNA G-quadruplexes and R-loops, has been proposed as a driver of ALS and FTD pathogenesis8.

特性

IUPAC Name |

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDXZFVCXWXGBQ-VPENINKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2'-deoxyguanosine | |

CAS RN |

13389-03-2 |

Source

|

| Record name | 8-Bromo-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

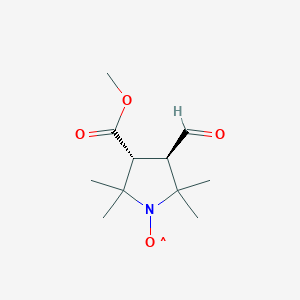

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

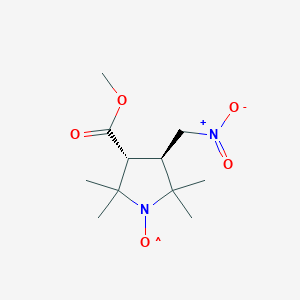

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

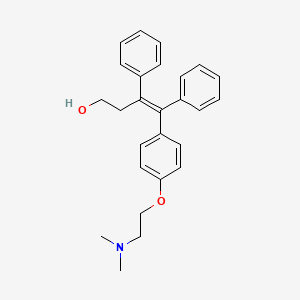

![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)